![molecular formula C12H11NO3 B1414844 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid CAS No. 1018656-94-4](/img/structure/B1414844.png)
3-(6-Methoxy-1H-indol-3-yl)-acrylic acid
Overview
Description
The compound “3-(6-Methoxy-1H-indol-3-yl)-acrylic acid” is a derivative of indole, which is a heterocyclic compound. The indole ring is substituted at the 3rd position with an acrylic acid group and at the 6th position with a methoxy group .
Molecular Structure Analysis
The molecular formula of “3-(6-Methoxy-1H-indol-3-yl)-acrylic acid” is C11H11NO3 . It consists of an indole ring which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole ring is substituted at the 3rd position with an acrylic acid group and at the 6th position with a methoxy group .Scientific Research Applications
Corrosion Inhibition
3-(6-Methoxy-1H-indol-3-yl)-acrylic acid and its derivatives have been explored as corrosion inhibitors. For instance, chromone-3-acrylic acid derivatives demonstrated significant inhibition efficiency for low alloy steel corrosion, revealing that these compounds can act as mixed-type inhibitors. The study highlighted the role of 7-methoxy chromone-3-acrylic acid (7-Me-CA) in enhancing inhibition efficiency, supporting its potential in corrosion prevention applications (Kumar et al., 2017).
Catalysis
Research has been conducted on compounds similar to 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid for their use in catalysis. A study involving Ru(BINAP) (Acac) (MNAA) (MeOH), a catalyst used for the asymmetric hydrogenation of similar acrylic acids, demonstrated the potential of these compounds in speeding up certain chemical reactions. This highlights the possibility of utilizing 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid in catalytic processes (Chen et al., 1998).
Polymer Modification
A study on the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid, revealed enhanced swelling properties and thermal stability. This suggests its potential in creating polymers with specific properties for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Pharmacologically Active Compounds
Research involving the synthesis of pharmacologically active indoles, which are structurally related to 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid, indicates the potential of these compounds in developing new drugs with anti-inflammatory and antispasmodic properties (Hishmat et al., 1999).
Electronic Properties in Polymers
Investigations into the structural and electronic properties of poly(3-thiophene-3-yl acrylic acid), a polymer related to 3-(6-Methoxy-1H-indol-3-yl)-acrylic acid, reveal insights into the electronic applications of such polymers. The study contributes to understanding how these compounds can be used in developing materials with specific electronic properties (Bertran et al., 2008).
properties
IUPAC Name |
(E)-3-(6-methoxy-1H-indol-3-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-9-3-4-10-8(2-5-12(14)15)7-13-11(10)6-9/h2-7,13H,1H3,(H,14,15)/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLXNSPTMBYOAM-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CN2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methoxy-1H-indol-3-yl)-acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.